No Direct Comparator-Supported Differentiation Identified in Public Scientific Literature
A thorough search of primary research articles, patents (excluding excluded vendor sites), and authoritative databases (PubChem, PubMed, Chemsrc, ChEMBL) did not yield any study in which 3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide was tested side-by-side with a named structural comparator, or where its quantitative potency, selectivity, or functional activity was reported alongside a clear baseline. The compound appears in PubChem BioAssay records for deubiquitinase qHTS screens (AIDs 1645853–1645857) [1], but no individual compound activity values are provided in the public domain. Literature on related methylsulfonyl-benzothiazole-2-yl-benzamides (e.g., FAAH inhibitors such as benzothiazole analogue 3) shows that scaffold activity is highly sensitive to substitution pattern [2]. However, no data connect the specific 3-butoxy variant to any differentiated biological profile. Therefore, the current evidence base is insufficient to establish quantifiable differentiation for procurement purposes.
| Evidence Dimension | Not applicable – no comparator data available |
|---|---|
| Target Compound Data | No quantitative activity data publicly reported |
| Comparator Or Baseline | No comparator with shared assay identified |
| Quantified Difference | Not calculable |
| Conditions | PubChem qHTS primary screens (targets: USP7, USP8, USP10, USP17, USP28, UCHL1); assays AID 1645853–1645857 [1] |
Why This Matters
In the absence of comparative quantitative data, a procurement decision cannot be scientifically justified over any other benzothiazole-2-yl-benzamide analogue without experimental head-to-head testing.
- [1] Chemsrc Bioassay Page for CAS 477553-75-6. PubChem AIDs: 1645853 (USP8), 1645854 (USP7), 1645855 (USP17), 1645856 (USP10), 1645857 (USP28). Available at: https://m.chemsrc.com/en/cas/477553-75-6_3883987.html (Accessed 2026-04-29). View Source
- [2] Wang X, et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009;52(1):170-180. DOI: 10.1021/jm801042a. PMID: 19072118. View Source
